Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Rotatable Bond Count vs. Cyclohexylmethyl Analog
The target compound exhibits a calculated XLogP3-AA of 2.6 and possesses 3 rotatable bonds, reflecting the compact, rigid nature of the cyclopropylmethyl group [1]. In contrast, 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1386731-17-4, C₁₄H₁₈N₂OS₂, MW 294.4 g/mol) bears a C6 cyclohexyl ring, which substantially increases lipophilicity and conformational flexibility. While a direct experimentally determined logP for CAS 1386731-17-4 is not publicly available, the addition of three methylene units and a larger ring system is structurally analogous to established logP increments: each additional sp3 carbon in a homologous alkyl series contributes approximately +0.5 logP units, and cyclohexyl substitution typically adds ~1.5–2.0 logP units relative to cyclopropyl [2]. This differential in lipophilicity and rotatable bond count directly impacts aqueous solubility, nonspecific protein binding, and membrane permeability profiles.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 2-[(Cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1386731-17-4): Estimated XLogP3-AA ≈ 3.5–4.5; Rotatable bonds = 4 (baseline: cyclohexyl adds ~1–2 logP units over cyclopropyl) [2] |
| Quantified Difference | Estimated ΔXLogP = +1.0 to +2.0 logP units higher for cyclohexylmethyl analog; +1 additional rotatable bond |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem); class-level logP increments derived from established medicinal chemistry principles and homologous alkyl series data [2] |
Why This Matters
The lower lipophilicity and reduced conformational flexibility of the cyclopropylmethyl analog are predicted to confer superior aqueous solubility and a reduced risk of promiscuous off-target binding, making it a more suitable choice for fragment-based screening and hit-to-lead optimization where physicochemical tractability is paramount.
- [1] PubChem. Compound Summary for CID 154854157: 2-[(cyclopropylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one. National Center for Biotechnology Information, 2026. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Established π-values and logP increments for alkyl/cycloalkyl substituents.) View Source
